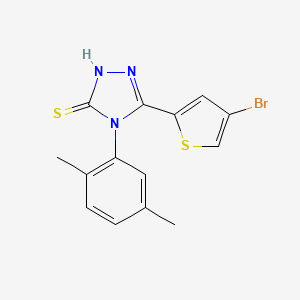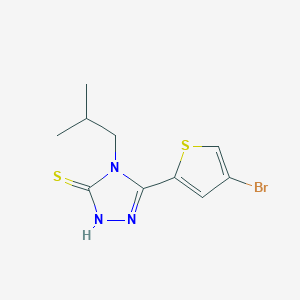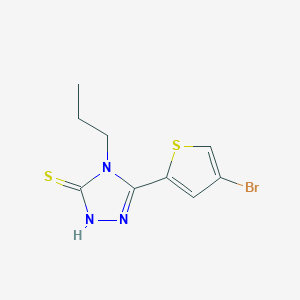![molecular formula C20H23BrN4O2S B4364844 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4364844.png)
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Übersicht
Beschreibung
The compound 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a triazole ring, a brominated naphthyl group, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Bromination of Naphthalene: The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the Naphthyl Group: The brominated naphthyl group is then attached to the triazole ring through an ether linkage, typically using a Williamson ether synthesis.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where the morpholine displaces a leaving group on a propyl chain attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The brominated naphthyl group can be reduced to a naphthyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Naphthyl derivatives.
Substitution: Azido or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: It can be used as a probe to study biological processes involving triazole and morpholine-containing compounds.
Wirkmechanismus
The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the morpholine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can be compared with other similar compounds, such as:
5-{[(2-naphthyl)oxy]methyl}-4-[3-(4-morpholinyl)propyl]-4H-1,2,4-triazole-3-thiol: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-{[(6-chloro-2-naphthyl)oxy]methyl}-4-[3-(4-morpholinyl)propyl]-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of bromine, which may alter its chemical properties.
5-{[(6-bromo-2-naphthyl)oxy]methyl}-4-[3-(4-piperidinyl)propyl]-4H-1,2,4-triazole-3-thiol: Contains a piperidine ring instead of morpholine, which may influence its biological interactions.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2S/c21-17-4-2-16-13-18(5-3-15(16)12-17)27-14-19-22-23-20(28)25(19)7-1-6-24-8-10-26-11-9-24/h2-5,12-13H,1,6-11,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPCAURYATUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE](/img/structure/B4364783.png)
![3-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide](/img/structure/B4364794.png)
![4-cyclopropyl-6-(difluoromethyl)-3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4364802.png)
![2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole](/img/structure/B4364806.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B4364810.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1,3,4-oxadiazole](/img/structure/B4364822.png)
![2-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B4364824.png)
![3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER](/img/structure/B4364834.png)
![ethyl 4-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4364836.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4364839.png)
![5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4364851.png)
